molecular formula C13H18F3NO4 B8221483 2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid

2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid

Cat. No.: B8221483
M. Wt: 309.28 g/mol
InChI Key: JMKZOZYBIOGWBH-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[111]pentan-1-yl]acetic acid is a complex organic compound characterized by its unique bicyclo[111]pentane structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid typically involves multiple steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This step often involves the cyclization of suitable precursors under high-pressure conditions to form the bicyclo[1.1.1]pentane ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

    Attachment of the Amino Group: The amino group is introduced through amination reactions, often using tert-butoxycarbonyl (Boc) as a protecting group to prevent unwanted side reactions.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or modulators of biological pathways. The trifluoromethyl group is particularly valuable for enhancing the bioavailability and metabolic stability of these derivatives.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure and functional groups make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the bicyclo[1.1.1]pentane core provides structural rigidity. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl]acetic acid
  • 2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)cyclopropyl]acetic acid

Uniqueness

Compared to similar compounds, 2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid stands out due to its bicyclo[1.1.1]pentane structure, which imparts unique steric and electronic properties. This structure can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3NO4/c1-10(2,3)21-9(20)17-7(8(18)19)11-4-12(5-11,6-11)13(14,15)16/h7H,4-6H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKZOZYBIOGWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)(C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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